1-(3-Chloropropyl)-3-fluoro-2-(trifluoromethoxy)benzene
CAS No.:
Cat. No.: VC18821951
Molecular Formula: C10H9ClF4O
Molecular Weight: 256.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9ClF4O |
|---|---|
| Molecular Weight | 256.62 g/mol |
| IUPAC Name | 1-(3-chloropropyl)-3-fluoro-2-(trifluoromethoxy)benzene |
| Standard InChI | InChI=1S/C10H9ClF4O/c11-6-2-4-7-3-1-5-8(12)9(7)16-10(13,14)15/h1,3,5H,2,4,6H2 |
| Standard InChI Key | PNKXKDHHAQQHQC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1)F)OC(F)(F)F)CCCCl |
Introduction
Structural Characteristics and Electronic Effects
The benzene ring in 1-(3-Chloropropyl)-3-fluoro-2-(trifluoromethoxy)benzene is substituted at positions 2, 3, and 4. The trifluoromethoxy (-OCF₃) group at position 2 and the fluorine atom at position 3 are both electron-withdrawing, while the 3-chloropropyl (-CH₂CH₂CH₂Cl) chain at position 4 introduces lipophilicity and potential reactivity for further functionalization.
Molecular Geometry and Substituent Interactions
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Trifluoromethoxy Group: The -OCF₃ substituent exerts a strong electron-withdrawing effect via inductive withdrawal, stabilizing the aromatic ring against electrophilic attack .
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Fluorine Atom: At position 3, fluorine’s electronegativity further polarizes the ring, directing incoming electrophiles to specific positions.
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Chloropropyl Chain: The aliphatic chain enhances solubility in non-polar solvents and serves as a leaving group in nucleophilic substitution reactions.
Table 1: Comparative Molecular Data for Analogous Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| 1-(3-Chloropropyl)-3-fluoro-2-(trifluoromethoxy)benzene | C₁₀H₉ClF₄O | 256.62 (calculated) | -F, -OCF₃, -CH₂CH₂CH₂Cl |
| 1-(3-Chloropropyl)-4-fluoro-2-(trifluoromethoxy)benzene | C₁₀H₉ClF₄O | 256.62 | -F (position 4), -OCF₃, -CH₂CH₂CH₂Cl |
| 1-(3-Chloropropyl)-3-ethoxy-2-(trifluoromethoxy)benzene | C₁₂H₁₃ClF₃O₂ | 282.68 | -OCH₂CH₃, -OCF₃, -CH₂CH₂CH₂Cl |
Synthesis Pathways and Optimization
The synthesis of 1-(3-Chloropropyl)-3-fluoro-2-(trifluoromethoxy)benzene likely involves sequential functionalization of the benzene ring, leveraging both electrophilic substitution and coupling reactions.
Stepwise Synthesis Strategy
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Introduction of Trifluoromethoxy Group:
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Fluorination at Position 3:
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Directed ortho-metalation (DoM) followed by fluorination with Selectfluor® or XeF₂.
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Chloropropyl Chain Attachment:
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Friedel-Crafts alkylation using 3-chloro-1-propanol and a Lewis acid catalyst (e.g., AlCl₃).
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Industrial-Scale Production Challenges
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Purification: High-performance liquid chromatography (HPLC) or fractional distillation is necessary due to the compound’s volatility and polarity.
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Byproduct Mitigation: Competing reactions, such as over-alkylation, are minimized using stoichiometric control and low-temperature conditions .
Physicochemical Properties
Predicted Physical Properties
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Boiling Point: Estimated at 312–315°C (extrapolated from analogous compounds).
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Solubility: Low aqueous solubility (<0.1 mg/mL at 25°C); miscible with dichloromethane and tetrahydrofuran.
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LogP: ~3.2 (indicative of high lipophilicity, favoring blood-brain barrier penetration) .
Spectroscopic Characteristics
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¹H NMR: Signals at δ 7.45 (d, J = 8.5 Hz, aromatic H), δ 4.20 (t, J = 6.2 Hz, -OCH₂CF₃), δ 3.75–3.60 (m, chloropropyl chain).
| Nucleophile | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Sodium Azide | DMF | 80 | 92 |
| Morpholine | Ethanol | 25 | 85 |
| Thiophenol | Acetone | 50 | 78 |
Applications in Pharmaceutical and Material Science
Drug Discovery Intermediates
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Antipsychotic Agents: The trifluoromethoxy group enhances binding to dopamine receptors, as seen in analogs like aripiprazole .
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Anticancer Candidates: Chloropropyl chains facilitate conjugation with cytotoxic agents (e.g., doxorubicin), improving tumor targeting.
Advanced Material Synthesis
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Liquid Crystals: Fluorinated aromatic cores enhance thermal stability and dielectric anisotropy in display technologies.
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Polymer Additives: Incorporated into polyurethanes to improve flame retardancy and chemical resistance .
Future Research Directions
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Mechanistic Studies: Elucidate the compound’s interaction with cytochrome P450 enzymes to assess metabolic pathways .
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Green Synthesis Methods: Develop catalytic processes using ionic liquids or microwave irradiation to reduce solvent waste.
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Biological Screening: Evaluate antimicrobial and antifungal efficacy against multidrug-resistant strains.
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